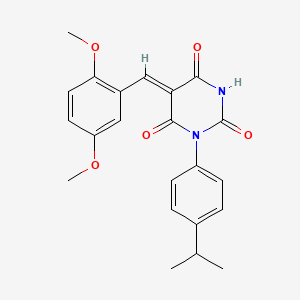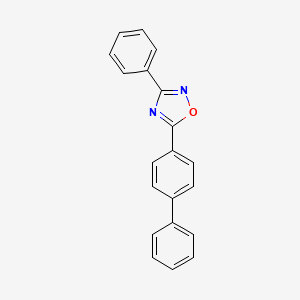
4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is an organic compound that belongs to the family of thioles and triazoles. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act as a nucleophile due to the presence of the thiol and triazole groups. This compound has been shown to interact with various biological molecules, including proteins and enzymes, which may explain its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to possess antioxidant activity, which may be beneficial in the treatment of various diseases. It has also been shown to exhibit antibacterial and antifungal activities, which may have potential applications in the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its unique properties and applications. This compound has been extensively studied for its biological and pharmacological activities, which may have potential applications in the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.
Direcciones Futuras
There are many future directions for the study of 4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. One of the future directions is the development of new metal complexes using this compound as a ligand. These metal complexes may have potential applications in catalysis and drug development. Another future direction is the study of the biological and pharmacological activities of this compound and its derivatives. This may lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the toxicity and safety of this compound may be an important future direction for its use in various applications.
In conclusion, this compound is a unique compound that has many potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound may lead to the development of new drugs and applications in various fields.
Aplicaciones Científicas De Investigación
4-(3,5-dimethylphenyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively used in scientific research due to its unique properties and applications. This compound has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and biological activities. It has also been used as a building block in the synthesis of various heterocyclic compounds, which have been studied for their pharmacological activities.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-4-9(2)6-10(5-8)15-11(7-16-3)13-14-12(15)17/h4-6H,7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDWPJPMVSURTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NNC2=S)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4678705.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4678706.png)
![2-{4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B4678710.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4678727.png)
![cycloheptyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4678731.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4678743.png)


![N-(4-bromo-2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4678769.png)

![3-(4-chlorophenyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4678799.png)
![methyl (5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4678801.png)